

Spectroscopic Profile of 4-(Phenylamino)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-(Phenylamino)benzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(Phenylamino)benzaldehyde**, also known as 4-anilinobenzaldehyde. The information presented herein is essential for the characterization and quality control of this compound in research and development settings, particularly in the fields of medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with standardized experimental protocols for their acquisition.

Introduction

4-(Phenylamino)benzaldehyde is an aromatic organic compound with the chemical formula $C_{13}H_{11}NO$. Its structure incorporates a benzaldehyde moiety substituted with a phenylamino group at the para position. This substitution pattern creates a donor-acceptor system, which can impart interesting photophysical properties to the molecule. Accurate and thorough spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of synthesized **4-(Phenylamino)benzaldehyde**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(Phenylamino)benzaldehyde**. The values are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Predicted) Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.85	Singlet	1H	Aldehydic proton (-CHO)
~7.80	Doublet	2H	Aromatic protons (ortho to -CHO)
~7.50	Triplet	2H	Aromatic protons (meta to -NH-)
~7.30	Triplet	1H	Aromatic proton (para to -NH-)
~7.15	Doublet	2H	Aromatic protons (ortho to -NH-)
~7.05	Doublet	2H	Aromatic protons (meta to -CHO)
~6.00	Broad Singlet	1H	Amine proton (-NH-)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted) Solvent: CDCl_3 , Reference: CDCl_3 (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~191.0	Aldehydic Carbonyl (C=O)
~152.0	Aromatic Carbon (C-NH)
~141.0	Aromatic Carbon (C-ipso of phenylamino)
~132.0	Aromatic Carbon (CH, ortho to -CHO)
~130.0	Aromatic Carbon (C-CHO)
~129.5	Aromatic Carbon (CH, meta to -NH-)
~124.0	Aromatic Carbon (CH, para to -NH-)
~122.0	Aromatic Carbon (CH, ortho to -NH-)
~118.0	Aromatic Carbon (CH, meta to -CHO)

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Predicted) Sample Preparation: KBr Pellet or ATR

Wavenumber (cm^{-1})	Intensity	Vibrational Mode
~3350	Medium	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~2820, ~2720	Weak	Aldehydic C-H Stretch (Fermi doublet)
~1685	Strong	C=O Stretch (Aromatic Aldehyde)
~1600, ~1500	Medium-Strong	C=C Aromatic Ring Stretch
~1320	Medium	C-N Stretch
~830	Strong	C-H Out-of-plane bend (para-disubstituted)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data (Predicted) Solvent: Ethanol

λ_{max} (nm)	Molar Absorptivity (ϵ, $\text{M}^{-1}\text{cm}^{-1}$)	Electronic Transition
~280-300	Moderate	$n \rightarrow \pi^*$ (Carbonyl)
~350-380	High	$\pi \rightarrow \pi^*$ (Conjugated System)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of **4-(Phenylamino)benzaldehyde** for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.[1]
 - Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
- For ^{13}C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (2-5 seconds) are generally required.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 at δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C) or an internal standard such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **4-(Phenylamino)benzaldehyde** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
 - Transfer the mixture to a pellet die.
 - Apply pressure using a hydraulic press to form a thin, transparent pellet.[2]
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.[2]

- Data Acquisition:
 - Place the KBr pellet in the sample holder or position the ATR accessory in the FT-IR spectrometer.
 - Collect a background spectrum of the empty sample compartment (for KBr) or the clean, empty ATR crystal.[3]
 - Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient.[3]
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

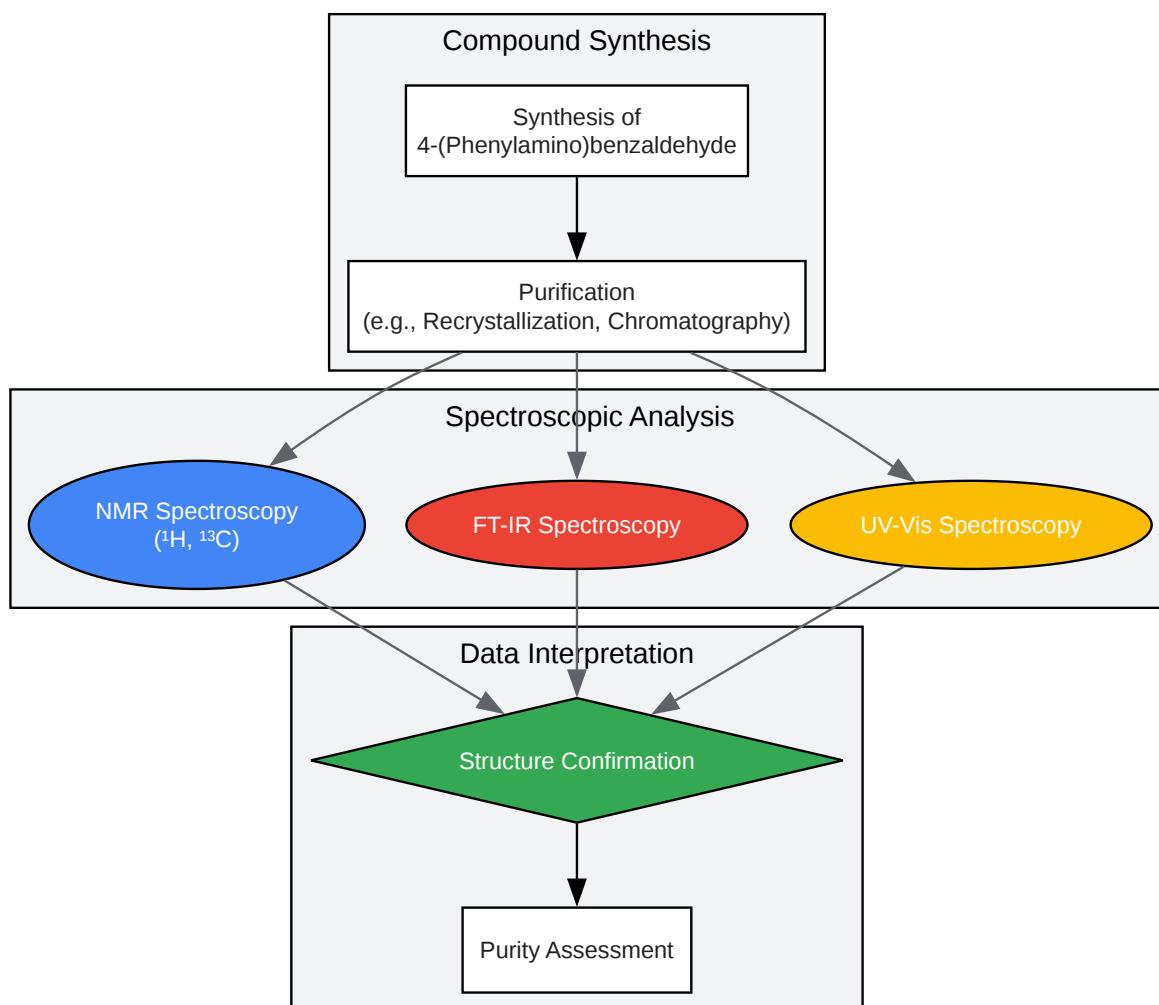
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **4-(Phenylamino)benzaldehyde** in a UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).
 - From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10^{-5} to 10^{-4} M.
 - Use quartz cuvettes with a 1 cm path length.
- Data Acquisition:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[4]
 - Fill a cuvette with the pure solvent to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 200-600 nm).[4]
 - Replace the blank cuvette with the cuvette containing the sample solution.

- Scan the sample over the same wavelength range to obtain the absorbance spectrum.[\[4\]](#)
- Identify the wavelength of maximum absorbance (λ_{max}).

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound such as **4-(Phenylamino)benzaldehyde**.



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Caption: Workflow for Spectroscopic Characterization.

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References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. youtube.com [youtube.com]
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